molecular formula C7H8F3N3O B2835272 2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide CAS No. 351520-68-8

2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide

Cat. No.: B2835272
CAS No.: 351520-68-8
M. Wt: 207.156
InChI Key: DGWANHAGZHOXSS-UHFFFAOYSA-N
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Description

The compound “2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide” is a chemical compound with a molecular formula of C7H8F3N3O . It is also known as “HBT1” and is used in research .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a trifluoromethyl group attached to it . The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy.

Scientific Research Applications

1. Coordination Complexes and Antioxidant Activity

2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide derivatives have been used to synthesize novel Co(II) and Cu(II) coordination complexes. These complexes exhibit significant antioxidant activities, demonstrating their potential in oxidative stress-related applications (Chkirate et al., 2019).

2. Antimycobacterial Agents

A series of 3-trifluoromethyl pyrazolo-1,2,3-triazole hybrids, starting from a derivative of this compound, were synthesized and evaluated for antimycobacterial activity. These compounds showed promising results as potential antimycobacterial agents (Emmadi et al., 2015).

3. Antimicrobial Activity

Pyrazole-imidazole-triazole hybrids, which include derivatives of this compound, have been synthesized and evaluated for their antimicrobial activities. These compounds showed effectiveness against various microbial strains, indicating their potential in antimicrobial therapies (Punia et al., 2021).

4. Synthesis of Novel Derivatives for Various Biological Applications

Various derivatives of this compound have been synthesized and studied for their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. These studies highlight the compound's versatility in medicinal chemistry applications (Küçükgüzel et al., 2013).

5. Herbicidal Activity

Substituted phenyl pyrazole derivatives, including those derived from this compound, have been synthesized and tested for herbicidal activity. Some of these compounds exhibited high bioactivity, suggesting their potential use in agricultural applications (Zhou et al., 2010).

6. Synthesis and Anticancer Activity

Derivatives of this compound have been synthesized and evaluated for their anticancer activities. Certain compounds displayed appreciable cancer cell growth inhibition, indicating their potential as anticancer agents (Al-Sanea et al., 2020).

Safety and Hazards

The safety data sheet for a similar compound, “5-methyl-3-(trifluoromethyl)-1H-pyrazole”, indicates that it may cause skin and eye irritation and may cause respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment .

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various receptors and enzymes, influencing a range of biological activities .

Mode of Action

It’s known that the trifluoromethyl group often contributes to the lipophilicity, electronegativity, basicity, and bioavailability of a compound . These properties can influence how the compound interacts with its targets.

Biochemical Pathways

Compounds with similar structures have been found to influence a variety of pathways, including those involved in inflammation, cancer, and viral infections .

Pharmacokinetics

The compound’s predicted density is approximately 150±01 g/cm3 , which may influence its absorption and distribution. The compound’s predicted boiling point is 224.4±35.0 °C , which could impact its stability and therefore its metabolism and excretion.

Result of Action

Similar compounds have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets. For instance, the compound’s predicted melting point is 177-179 °C , suggesting that it may be stable under normal physiological conditions but could degrade under high temperatures.

Properties

IUPAC Name

2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F3N3O/c1-4-2-5(7(8,9)10)12-13(4)3-6(11)14/h2H,3H2,1H3,(H2,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGWANHAGZHOXSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(=O)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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